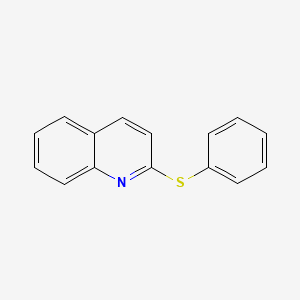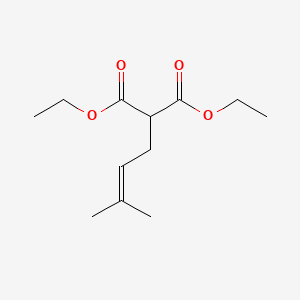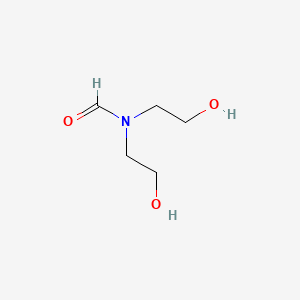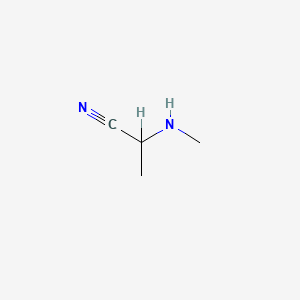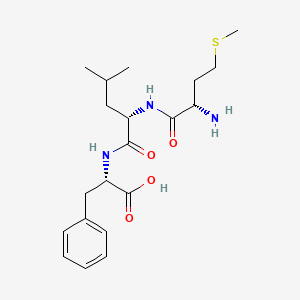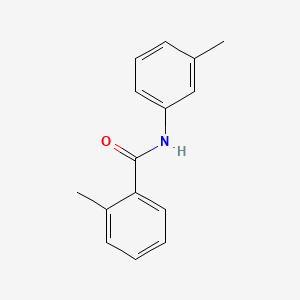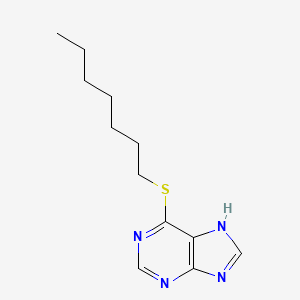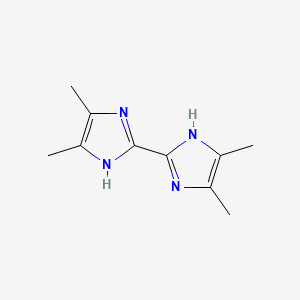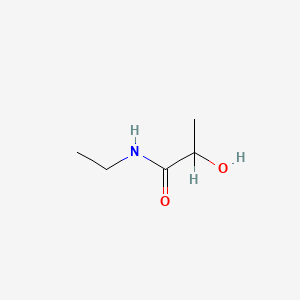
Monoethanolamine lauryl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethanolamine lauryl sulfate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent detergency, emulsifying, and foaming properties. The compound is a derivative of lauryl alcohol and monoethanolamine, forming a sulfate ester that is highly effective in reducing surface tension and enhancing the cleaning efficiency of formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monoethanolamine lauryl sulfate is typically synthesized through a sulfation reaction. Lauryl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form lauryl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction between lauryl alcohol and sulfur trioxide is carried out at controlled temperatures (30-60°C) and molar ratios (1:1) to achieve optimal yields .
Analyse Des Réactions Chimiques
Types of Reactions: Monoethanolamine lauryl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to lauryl alcohol and monoethanolamine.
Oxidation and Reduction: The sulfate ester group can be involved in redox reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions.
Major Products Formed:
Hydrolysis: Lauryl alcohol and monoethanolamine.
Oxidation: Oxidized derivatives of lauryl alcohol.
Substitution: Various substituted lauryl derivatives.
Applications De Recherche Scientifique
Monoethanolamine lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Commonly found in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning abilities
Mécanisme D'action
Monoethanolamine lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of liquids. This action is facilitated by the alignment and aggregation of the surfactant molecules at the liquid-air interface, which disrupts the cohesive forces between water molecules .
Comparaison Avec Des Composés Similaires
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Cocamide monoethanolamine
Comparison: Monoethanolamine lauryl sulfate is unique due to its combination of lauryl alcohol and monoethanolamine, which provides a balance of hydrophilic and lipophilic properties. Compared to sodium lauryl sulfate and ammonium lauryl sulfate, it offers better biodegradability and lower irritation potential. Cocamide monoethanolamine, on the other hand, is primarily used as a foam booster and viscosity builder, whereas this compound is more versatile in its applications .
Propriétés
Numéro CAS |
4722-98-9 |
|---|---|
Formule moléculaire |
C14H33NO5S |
Poids moléculaire |
327.48 g/mol |
Nom IUPAC |
dodecyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2 |
Clé InChI |
QVBODZPPYSSMEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Key on ui other cas no. |
4722-98-9 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


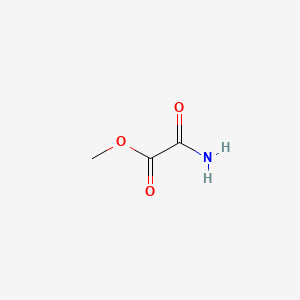

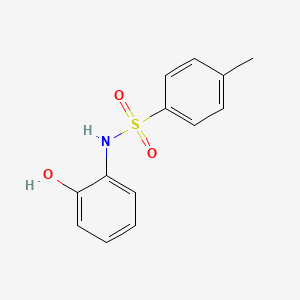
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
![3,3'-[Methylenebis(oxymethylene)]bisheptane](/img/structure/B1606041.png)
